molecular formula C22H20ClNOS2 B5213567 N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide

N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide

Cat. No. B5213567
M. Wt: 414.0 g/mol
InChI Key: PGOCIRIEJYGBQG-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide, also known as CTB, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. CTB is a benzamide derivative that is structurally similar to other compounds that have been used in the treatment of various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide acts as a competitive inhibitor of neurotransmitter transporters, including dopamine and serotonin transporters. This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide are dependent on the specific neurotransmitter transporters that are inhibited. For example, inhibition of dopamine transporters can result in an increase in dopamine concentration in the brain, which can lead to increased locomotor activity and reward-seeking behavior. Inhibition of serotonin transporters can result in an increase in serotonin concentration, which can lead to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide in lab experiments is its ability to selectively inhibit specific neurotransmitter transporters. This allows researchers to study the effects of specific neurotransmitters on behavior and physiology. However, one limitation of using N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

Future research on N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide could focus on identifying more selective inhibitors of neurotransmitter transporters, as well as exploring the potential therapeutic applications of N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide in the treatment of various neurological and psychiatric disorders. Additionally, research could focus on the development of new imaging techniques to visualize the distribution of N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide in the brain and its effects on neurotransmitter transporters.

Synthesis Methods

The synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl thiol. This compound is then reacted with 2-chloroethylamine hydrochloride to form N-[2-(4-chlorobenzylthio)ethyl]amine. The final step involves the reaction of N-[2-(4-chlorobenzylthio)ethyl]amine with 4-[(phenylthio)methyl]benzoyl chloride to form N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide.

Scientific Research Applications

N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide has been used in various scientific research applications, including the study of neurotransmitter transporters, such as dopamine and serotonin transporters. N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide has also been used to study the mechanism of action of various drugs, including cocaine and amphetamines. Additionally, N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide has been used to study the effects of environmental toxins on the brain and the role of transporters in the uptake of these toxins.

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNOS2/c23-19-10-12-21(13-11-19)26-15-14-24-22(25)18-8-6-17(7-9-18)16-27-20-4-2-1-3-5-20/h1-13H,14-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOCIRIEJYGBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-[(phenylsulfanyl)methyl]benzamide

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